2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol is an organic compound that features a thiophene ring substituted with two chlorine atoms and an ethylaminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,5-dichlorothiophene with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thiophene ring into a more saturated structure.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]methoxy}amine hydrochloride
- 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-amine
Uniqueness
2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both an amino and hydroxyl group.
Properties
Molecular Formula |
C8H11Cl2NOS |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
2-[2-(2,5-dichlorothiophen-3-yl)ethylamino]ethanol |
InChI |
InChI=1S/C8H11Cl2NOS/c9-7-5-6(8(10)13-7)1-2-11-3-4-12/h5,11-12H,1-4H2 |
InChI Key |
XIFHYDXJRWCOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCNCCO)Cl)Cl |
Origin of Product |
United States |
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